Product packaging for 1,3-Diazabicyclo[3.2.1]octane(Cat. No.:CAS No. 20419-27-6)

1,3-Diazabicyclo[3.2.1]octane

Cat. No.: B3325029
CAS No.: 20419-27-6
M. Wt: 112.17 g/mol
InChI Key: DWGZFVFPZSVCJJ-UHFFFAOYSA-N
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Description

Significance in Organic and Medicinal Chemistry Research

Nitrogen heterocycles are fundamental structural motifs in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the FDA containing such a ring system. nih.govrsc.org Bridged bicyclic nitrogen heterocycles, including the diazabicyclo[3.2.1]octane family, are of particular interest because their rigid conformations can lead to higher binding affinity and selectivity for biological targets. sci-hub.st

While research specifically on the 1,3-isomer is emergent, the broader diazabicyclo[3.2.1]octane scaffold is highly significant. It is considered a valuable building block in the development of novel therapeutics. sci-hub.st For instance, derivatives of the related 3,8-isomer have been synthesized and evaluated for a wide range of pharmacological activities, including:

Analgesics: As analogues of the potent natural analgesic epibatidine, these compounds have been shown to interact with the nicotinic acetylcholine (B1216132) receptor (nAChR) system, offering a non-opiate mechanism for pain relief. acs.orgnih.gov

Anticancer Agents: Certain N,N'-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines. ontosight.ai

Muscarinic Receptor Antagonists: The scaffold has been explored for its potential to develop agents that target muscarinic receptors. ontosight.ai

Antiviral Properties: The structural framework is of interest in creating novel antiviral compounds. ontosight.ai

The potential of 1,3-diazabicyclo[3.2.1]octane derivatives, such as DABTO (this compound-2,4,8-trione), lies in their utility as scaffolds for designing new drugs and as monomers for creating polymers with unique properties. ontosight.ai

Classification within Bridged Bicyclic Nitrogen Heterocycles

This compound is classified as a bridged bicyclic nitrogen heterocycle. This classification can be broken down as follows:

Heterocycle: A cyclic compound that has atoms of at least two different elements as members of its ring(s). In this case, the rings contain both carbon and nitrogen atoms.

Bicyclic: The structure contains two fused rings.

Bridged Bicyclic: The two rings share two non-adjacent atoms, known as bridgehead atoms. The structure is connected by three "bridges" of atoms of specified lengths. The nomenclature [3.2.1] indicates that the two bridgehead atoms are connected by paths of three, two, and one atom(s), respectively.

Diaza: This prefix indicates the presence of two nitrogen atoms in the bicyclic framework, replacing carbon atoms. The numbers "1,3-" specify the locations of these nitrogen atoms within the ring system according to IUPAC nomenclature, with one of the nitrogen atoms being a bridgehead atom.

The fundamental structure of these compounds consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing a common C-N-C bond sequence. The rigid, three-dimensional structure of this scaffold is a key feature that makes it an attractive component in drug design. sci-hub.stle.ac.uk

Overview of Key Academic Research Areas Pertaining to the this compound Scaffold

Academic research on the broader diazabicyclo[3.2.1]octane scaffold is multifaceted, primarily revolving around synthesis and medicinal applications.

Synthetic Chemistry: A significant portion of research has been dedicated to developing efficient and scalable synthetic routes to the diazabicyclo[3.2.1]octane core. sci-hub.se Methodologies include multi-step procedures starting from materials like diethyl meso-2,5-dibromoadipoate or pyroglutamic acid. sci-hub.stsci-hub.se Other innovative approaches involve 1,3-dipolar cycloaddition reactions, for example, using 3-oxidopyraziniums to construct the bicyclic system. acs.orgacs.org The development of methods to create orthogonally protected versions of the scaffold is crucial, as it allows for selective functionalization at different positions, making it a versatile building block for combinatorial chemistry and the synthesis of compound libraries. sci-hub.st

Medicinal Chemistry and Pharmacology: The primary driver for research into this scaffold is its potential for discovering new drugs. Key areas of investigation include:

Analgesia: A major research thrust has been the synthesis of analogues of epibatidine. Studies have explored how different substituents on the 3,8-diazabicyclo[3.2.1]octane core affect affinity for nicotinic receptors and analgesic potency. acs.orgnih.govresearchgate.net

Polymer and Material Science: Specific derivatives, namely this compound-2,4,8-trione (DABTO), are being explored for their potential use as monomers in the preparation of novel polymers. ontosight.ai

Drug Scaffolding: The core structure is used as a rigid scaffold to which various functional groups can be attached. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for specific biological targets, including those involved in cancer and inflammatory processes. ontosight.aiontosight.ai

Structural and Conformational Studies: Understanding the three-dimensional structure of these rigid molecules is critical to explaining their biological activity. Researchers employ techniques like high-field NMR spectroscopy and computational modeling to compare the conformation of synthetic analogues to that of active compounds like epibatidine. nih.gov These studies help in designing new derivatives with improved pharmacological profiles.

Data Tables

Table 1: Investigated Isomers of Diazabicyclo[3.2.1]octane and Their Primary Research Focus

IsomerKey Research Application(s)Representative Compound Example(s)
This compound Building blocks for bioactive molecules; monomers for polymers. ontosight.ai1,3-Diazabicyclo(3.2.1)octane-2,4,8-trione (DABTO) ontosight.ai
1,4-Diazabicyclo[3.2.1]octane Investigated as analogues of the antifilarial drug diethylcarbamazine. sigmaaldrich.comN-acylated 1,4-diazabicyclo[3.2.1]octanes
1,6-Diazabicyclo[3.2.1]octane Development of beta-lactamase inhibitors for treating bacterial infections. scispace.comtrans-mono-[2-(N'-[(R)-piperidine-3-carbonyl]hydrazinocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl]ester of sulfuric acid scispace.com
3,8-Diazabicyclo[3.2.1]octane Analgesics (epibatidine analogues); anticancer agents; antiviral agents (maraviroc analogues). sci-hub.stacs.orgontosight.ai3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZFVFPZSVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Diazabicyclo 3.2.1 Octane and Its Derivatives

General Strategies for Bicyclic Core Construction

The assembly of the 1,3-diazabicyclo[3.2.1]octane core can be achieved through several overarching strategies, including methods that establish chirality during the ring-forming process, the modification of existing chiral or achiral cyclic precursors, and the use of powerful ring-closing and tandem reactions.

Enantioselective Approaches to the this compound System

The enantioselective synthesis of the this compound system is of significant interest for the preparation of optically pure compounds. rsc.org These methods can be broadly categorized into two main approaches: the de novo enantioselective construction of the bicyclic scaffold and the enantioselective desymmetrization of achiral precursors. ehu.es

De novo strategies often employ chiral auxiliaries or asymmetric catalysis to introduce stereocenters during the formation of the bicyclic system. ehu.esnih.gov For instance, chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of key bond-forming reactions. pwr.edu.pl Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate the desired enantiomer in high excess. rsc.org A notable example involves the use of a dual catalytic system, combining a rhodium(II) complex with a chiral Lewis acid, for the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides to furnish optically active bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org Another approach involves the enantioselective deprotonation of tropinone (B130398) derivatives using chiral lithium amide bases, which has been applied in the synthesis of tropane (B1204802) alkaloids. ehu.es

Desymmetrization of Achiral Precursors (e.g., Tropinone Derivatives)

A powerful strategy for accessing chiral this compound analogues involves the desymmetrization of readily available, achiral starting materials like tropinone and its derivatives. rsc.orgehu.es Tropinone, a meso compound, possesses a plane of symmetry, and reactions that selectively functionalize one of its equivalent halves can lead to the formation of chiral products. nih.gov

One common desymmetrization technique is enantioselective hydroboration. For example, N-protected tropenone derivatives can be desymmetrized using reagents like (-)-(Ipc)₂BH (diisopinocampheylborane), followed by oxidative workup to yield chiral hydroxylated products. thieme-connect.de However, the efficiency of this method can sometimes be limited by the formation of byproducts. thieme-connect.de To circumvent this, the carbonyl group of the tropenone derivative can be protected as an acetal (B89532) before the hydroboration step. thieme-connect.de

Another key desymmetrization method is the asymmetric deprotonation of tropinone using chiral lithium amide bases, which generates a chiral enolate that can then react with electrophiles to produce enantiomerically enriched products. ehu.es This has been successfully applied to the synthesis of various tropane alkaloids. ehu.es Additionally, palladium-catalyzed asymmetric allylic alkylation has been used to desymmetrize N-protected tropinone derivatives. ehu.es

Ring-Closing Reactions and Tandem Processes

Ring-closing reactions and tandem (or cascade) processes offer highly efficient pathways to the this compound core by forming multiple bonds in a single synthetic operation. wikipedia.org These strategies are valued for their atom economy and for rapidly building molecular complexity from simpler acyclic or monocyclic precursors. wikipedia.orgbeilstein-journals.org

A notable example is the cascade silver(I)-catalyzed hydroamination/Michael addition sequence of mono-N-acryloylpropargylguanidines. acs.orgnih.gov This reaction proceeds in good to excellent yields, producing highly substituted bicyclic guanidines as single regioisomers with a stable ene-guanidine functional group. acs.orgnih.gov The process can also generate a remote stereocenter with moderate to high diastereoselectivity. acs.orgnih.gov

Tandem reactions can also be initiated by other catalytic systems. For example, rhodium-catalyzed C-H activation of alkyne-tethered α,β-unsaturated imines, followed by reaction with alkynes, leads to an intermediate that undergoes spontaneous thermal electrocyclization to form strained bicyclic enamines. nih.gov Another approach involves the tandem A³ coupling (alkyne-aldehyde-amine) and cycloisomerization, which has been used to synthesize various heterocyclic systems. beilstein-journals.org

Specific Reaction Types in this compound Synthesis

A variety of specific reaction types are employed in the construction of the this compound skeleton. Among these, cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are especially powerful.

1,3-Dipolar Cycloaddition Reactions in the Formation of Diazabicyclo[3.2.1]octanes

The 1,3-dipolar cycloaddition is a versatile and widely used method for constructing five-membered rings and has been successfully applied to the synthesis of the this compound framework. wikipedia.orgresearchgate.net This reaction involves the addition of a 1,3-dipole to a dipolarophile, typically an alkene or alkyne. wikipedia.org

A key example is the reaction of 3-oxidopyraziniums, which act as azomethine ylide 1,3-dipoles, with various acrylate (B77674) and acrylic acid derivatives. nih.govacs.org This cycloaddition directly affords the 3,8-diazabicyclo[3.2.1]octane skeleton. nih.govacs.org For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane derivative. nih.govacs.org It has been shown that these [3.2.1] systems can sometimes rearrange to the isomeric 2,5-diazabicyclo[2.2.2]octane framework, particularly under acidic conditions or with certain substrates. nih.gov

The choice of solvent and substrate can influence the outcome of these cycloadditions. Acetonitrile (B52724) has been found to be a suitable solvent for these reactions. acs.org The reaction of 3-oxidopyraziniums with acrylic acids can lead to the formation of novel tricyclic fused lactone-lactam systems through a domino process involving the initial 1,3-dipolar cycloaddition, a subsequent skeletal rearrangement, and finally lactonization. nih.govacs.org

The regio- and stereoselectivity of 1,3-dipolar cycloadditions are crucial for controlling the final structure of the this compound product. These outcomes are often governed by a combination of frontier molecular orbital (FMO) interactions, steric effects, and stereoelectronic effects. wikipedia.org

In the context of 3-oxidopyrazinium cycloadditions, both regio- and stereoisomers can potentially be formed. researchgate.net For example, the reaction with substituted acrylates can lead to different regioisomers depending on the orientation of the ester group. researchgate.net The stereochemistry (endo vs. exo) of the cycloadduct is also a key consideration. wikipedia.orgresearchgate.net

DFT (Density Functional Theory) calculations have been employed to rationalize and predict the observed regio- and stereoselectivity. acs.orgresearchgate.net These studies suggest that the formation of the 3,8-diazabicyclo[3.2.1]octane system from 3-oxidopyraziniums is a concerted process. acs.org The observed regioselectivity in the reaction of 1,5-dimethylpyrazinium-3-olate with methyl acrylate, for instance, is consistent with the formation of the 6-exo regioisomer as the major product. researchgate.net The structure of the cycloadducts can be elucidated using NMR techniques, such as HMBC and NOESY experiments, which help to establish the regio- and stereochemistry of the products. acs.org

Comparative Studies with Aza-Diels-Alder Type Processes

The synthesis of diazabicyclic systems can sometimes proceed through pathways that are mechanistically related to or in competition with aza-Diels-Alder reactions. While the direct formation of the this compound skeleton is not a classical aza-Diels-Alder reaction, comparative studies shed light on the factors governing the regioselectivity of cycloaddition reactions.

In the reaction of 3-oxidopyraziniums with acrylates, the formation of 3,8-diazabicyclo[3.2.1]octanes occurs via a 1,3-dipolar cycloaddition. acs.org This is in contrast to a potential aza-Diels-Alder pathway that would lead to a 2,5-diazabicyclo[2.2.2]octane isomer. acs.org Theoretical assessments suggest that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through the 1,3-dipolar cycloaddition and not via a rearrangement from an aza-Diels-Alder intermediate. acs.org However, under certain acidic conditions, the synthesized 3,8-diazabicyclo[3.2.1]octane can be converted to the 2,5-diazabicyclo[2.2.2]octane system through a Wagner-Meerwein rearrangement. acs.orgnih.gov

The choice of reactants and reaction conditions plays a crucial role in directing the outcome of these cycloadditions. For instance, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate predominantly yields the 3,8-diazabicyclo[3.2.1]octane. acs.orgnih.gov In contrast, using methyl 2-phenyl acrylate as the dipolarophile favors the formation of the [2.2.2] bicyclic system. acs.orgnih.gov This highlights the subtle electronic and steric effects that can influence the reaction pathway.

Condensation Reactions and Functional Group Transformations

Condensation reactions are fundamental in constructing the core structure of this compound and its derivatives. A key strategy involves the Knoevenagel condensation, which is a reaction between an active methylene (B1212753) compound and a carbonyl compound. asianpubs.orgrsc.org For instance, the condensation of aldehydes with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be a step in a multi-component reaction to form complex heterocyclic systems. researchgate.netconnectjournals.com

Functional group transformations are then employed to elaborate the initial adducts into the desired bicyclic structure. These transformations can include intramolecular nucleophilic substitution and cyclization. researchgate.net For example, a three-component condensation of an in-situ generated pyridinium (B92312) aroylmethylide with an aromatic aldehyde and a cyclic 1,3-dicarbonyl compound can proceed through a cascade of Knoevenagel condensation, a carbo-Michael reaction, and finally an intramolecular nucleophilic substitution to yield condensed dihydrofurans, which can be precursors to more complex heterocyclic systems. researchgate.net

Alkylation and Acylation Strategies for Nitrogen Functionalization

The nitrogen atoms at positions 3 and 8 of the this compound ring are key sites for introducing a wide range of substituents, which is crucial for modulating the biological activity of these compounds. nih.gov Alkylation and acylation are the primary methods used for this functionalization. google.com

Alkylation is typically performed to introduce alkyl or aralkyl groups. For example, 8-methyl-3,8-diazabicyclo[3.2.1]octane has been synthesized and subsequently functionalized at the N3 position. sci-hub.seresearchgate.net

Acylation of the nitrogen atoms is commonly carried out using acyl chlorides or carboxylic acid anhydrides in an inert solvent. google.com The presence of a proton-binding agent, such as a tertiary amine, is often preferred when using acyl chlorides. google.com This allows for the synthesis of a variety of N-acyl derivatives. For instance, N8-acetyl-N3-cinnamyl-3,8-diazabicyclo[3.2.1]octane has been prepared through acylation. google.com The choice of the acylating agent and the specific nitrogen atom to be functionalized (N3 or N8) can be controlled through the use of protecting groups. google.com

Reduction Methodologies for Cyclic Precursors

The reduction of cyclic precursors is a critical step in many synthetic routes to this compound and its analogs. A common strategy involves the reduction of bicyclic diones or lactams. For instance, 3-substituted 8-carbobenzyloxy-3,8-diazabicyclo[3.2.1]octane-2,4-diones can be reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding 3,8-diazabicyclo[3.2.1]octanes. researchgate.net Similarly, the reduction of an 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione with LiAlH₄ has been reported. researchgate.net

Another approach involves the reduction of nitrosated piperidine (B6355638) carboxylic acids. For example, 1-nitrosoisonipecotinic acid can be reduced to 1-aminoisonipecotinic acid, which is then cyclized and further reduced to form a 1,2-diazabicyclo[2.2.2]octane system. sci-hub.st A similar strategy starting from nipecotinic acid leads to the 1,2-diazabicyclo[3.2.1]octane skeleton. sci-hub.st Hydrogenolysis is also a valuable reduction technique, particularly for debenzylation steps. sci-hub.seresearchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound derivatives. Research in this area focuses on improving yields, simplifying procedures, and enhancing the catalytic efficiency of key reactions.

Solvent Effects and Catalytic Enhancement in Synthesis

The choice of solvent and catalyst can significantly impact the efficiency and outcome of synthetic reactions leading to this compound and related structures.

In the 1,3-dipolar cycloaddition of 3-oxidopyraziniums, acetonitrile was found to be the solvent of choice, leading to better results than tetrahydrofuran (B95107) or dichloromethane (B109758). acs.org For acylation and alkylation reactions, inert solvents such as ethers (open-chain or cyclic), ketones, or optionally halogenated hydrocarbons are commonly used. google.com

Catalysis plays a vital role in enhancing reaction rates and selectivity. In Knoevenagel condensation reactions, the use of a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex has been shown to be a highly efficient and environmentally friendly catalytic system. asianpubs.org This system is applicable to a wide range of carbonyl compounds and active methylene ingredients. asianpubs.org Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst for Knoevenagel condensations, with its activity being enhanced by the use of a hydroxy ionic liquid as a promoter. rsc.org In some cases, the use of a catalyst is essential for the reaction to proceed at a reasonable rate. For example, the reaction of (Z)-ethyl 3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-cyanoacrylate with primary alkyl amines showed little conversion in the absence of a catalyst, but proceeded in high yields in the presence of DBU. connectjournals.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core can be achieved at the nitrogen atoms (N-3 and N-8) or the carbon skeleton. The synthetic strategies often involve the use of a pre-formed bicyclic core, which is then elaborated, or the cyclization of a substituted precursor to construct the desired substituted framework.

The differential reactivity of the two nitrogen atoms in the this compound system allows for selective mono- or disubstitution. The N-8 nitrogen is generally more nucleophilic and less sterically hindered than the N-3 nitrogen, facilitating selective substitution at this position.

Selective N-8 substitution is commonly achieved by reacting the parent this compound with an appropriate electrophile. For instance, N-8 propionyl derivatives have been synthesized for investigation into their analgesic properties. ontosight.ai The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane has been accomplished through a four-step procedure starting from diethyl meso-2,5-dibromoadipoate. clockss.org

To achieve N-3 monosubstitution, the N-8 position is often protected with a suitable protecting group, such as a benzyl (B1604629) or tert-butoxycarbonyl (Boc) group. google.com Following the introduction of the desired substituent at the N-3 position, the protecting group at N-8 can be removed.

Disubstituted derivatives can be prepared by sequential alkylation or acylation reactions. A common strategy involves the initial protection of one nitrogen, functionalization of the other, deprotection, and subsequent functionalization of the first nitrogen. For example, N-8-acetyl-3,8-diazabicyclo[3.2.1]octane can be reacted with cinnamyl chloride to yield the N-3-cinnamyl, N-8-acetyl derivative. google.com

A variety of disubstituted derivatives have been synthesized, including those with different acyl and arylpropenyl groups at the N-3 and N-8 positions, which have been explored for their affinity towards opioid receptors. clockss.orgnih.gov

Substitution on the carbon framework of the diazabicyclo[3.2.1]octane core is less common but has been achieved. For instance, the synthesis of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate introduces a carbonyl group at the C-2 position. smolecule.com This is typically achieved through multi-step sequences involving cyclization of appropriately functionalized precursors. smolecule.com

Compound NameSubstitution PatternPosition(s) of SubstitutionReference(s)
8-Methyl-3,8-diazabicyclo[3.2.1]octaneMono-alkylN-8 clockss.org
3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octaneDi-substituted (alkenyl, acyl)N-3, N-8 researchgate.net
tert-Butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylateMono-substituted (carbonyl), N-protectedC-2, N-8 smolecule.com
N8-Acetyl-N3-cinnamyl-3,8-diazabicyclo[3.2.1]octaneDi-substituted (acyl, alkenyl)N-3, N-8 google.com
3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneMono-heteroarylN-3 nih.gov

The introduction of heteroaryl moieties and other functional groups onto the this compound scaffold is a key strategy for modulating the pharmacological properties of these compounds.

Heteroaryl groups are commonly introduced at the nitrogen positions via nucleophilic substitution reactions with a suitable heteroaryl halide. For example, a series of 3,8-diazabicyclo[3.2.1]octanes substituted at either the N-3 or N-8 position with a chlorinated heteroaryl ring, such as 6-chloro-3-pyridazine, have been synthesized as potential analogues of epibatidine. researchgate.netnih.gov The reaction typically proceeds by treating the N-unsubstituted or mono-N-substituted diazabicyclooctane with the heteroaryl halide in the presence of a base.

The synthesis of N-3-(2-benzofuranocarbonyl)-3,8-diazabicyclo[3.2.1]octane has been achieved by reacting the N-8-Boc protected starting material with benzofuran-2-carboxylic acid chloride, followed by deprotection. google.com Subsequent reduction can yield the corresponding N-3-(2-benzofuranylmethyl) derivative. google.com

Acyl groups can be readily introduced at the nitrogen atoms by reaction with acyl chlorides or anhydrides. For example, N-8-propionyl and N-8-valeryl derivatives have been prepared. ontosight.aigoogle.com The synthesis of 3-carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octane involves the reaction of 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (B599025) with ethyl chloroformate. prepchem.com

The introduction of a carbonyl group onto the carbon backbone, as seen in tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, often requires a more complex synthetic sequence starting from functionalized precursors. smolecule.com

A variety of other functional groups have been incorporated into the this compound structure. For instance, nitro-substituted derivatives have been synthesized to explore their opioid receptor affinity. researchgate.net The synthesis of these compounds often involves the use of starting materials already containing the desired functional group on the substituent to be introduced.

Compound NameFunctional Group IntroducedPosition of IntroductionSynthetic Precursor(s)Reference(s)
3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneChloro-pyridazinylN-33,8-Diazabicyclo[3.2.1]octane, 3,6-dichloropyridazine researchgate.netnih.gov
N3-(2-Benzofuranocarbonyl)-3,8-diazabicyclo[3.2.1]octaneBenzofuranoylN-3N8-Boc-3,8-diazabicyclo[3.2.1]octane, Benzofuran-2-carboxylic acid chloride google.com
3-Carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octaneCarbethoxyN-38-Methyl-3,8-diazabicyclo[3.2.1]octane, Ethyl chloroformate prepchem.com
3-p-Nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octaneNitroPhenyl ring of cinnamyl groupp-Nitrocinnamyl chloride, 8-Propionyl-3,8-diazabicyclo[3.2.1]octane clockss.org

Chemical Reactivity and Mechanistic Investigations of 1,3 Diazabicyclo 3.2.1 Octane Systems

Fundamental Reaction Pathways

The reactivity of the 1,3-diazabicyclo[3.2.1]octane scaffold is governed by the interplay of its structural features, including the presence of two nitrogen atoms within a constrained bicyclic framework.

Oxidation and Reduction Reactions of the Diazabicyclo[3.2.1]octane Scaffold

The this compound system can undergo both oxidation and reduction reactions, allowing for the introduction of diverse functionalities.

Oxidation: Oxidation reactions can target the nitrogen atoms or the carbon backbone. For instance, derivatives of 1,3-diazabicyclo[3.2.1]octan-2-one can be oxidized to form corresponding oxo derivatives, thereby expanding their functional group diversity. smolecule.com Reagents like potassium permanganate (B83412) are commonly employed for such transformations. smolecule.com

Reduction: The carbonyl and imine functionalities within substituted this compound systems are susceptible to reduction. smolecule.com For example, reduction of a carbonyl group can yield an alcohol, while an imine can be reduced to an amine. smolecule.com A common reducing agent for these transformations is lithium aluminum hydride. smolecule.com

Nucleophilic and Electrophilic Substitution Reactions

The diazabicyclo[3.2.1]octane framework possesses both nucleophilic and electrophilic centers, enabling a range of substitution reactions.

Nucleophilic Substitution: The presence of electrophilic carbon centers allows for reactions with various nucleophiles. smolecule.com Nucleophilic substitution reactions are a key method for introducing different substituents onto the bicyclic scaffold, often facilitated by the use of various amines under controlled temperature and solvent conditions. smolecule.comsmolecule.com These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives for further study. smolecule.com

Electrophilic Substitution: The nitrogen atoms in the bicyclic system can act as nucleophiles, reacting with electrophiles. For example, the presence of the bicyclic amine allows for electrophilic substitution reactions. smolecule.com

Intramolecular Cyclization and Rearrangement Processes

The constrained nature of the this compound system makes it a fascinating subject for studying intramolecular reactions that lead to complex molecular architectures.

Recent studies have shown that 3,8-diazabicyclo[3.2.1]octanes can undergo Wagner-Meerwein rearrangements to form the isomeric 2,5-diazabicyclo[2.2.2]octane system. nih.govnih.govacs.org This rearrangement is a key step in the conversion of certain 3-oxidopyrazinium cycloadducts. nih.govnih.govacs.org The reaction is believed to proceed through a cationic intermediate, and the feasibility of this rearrangement has been supported by DFT calculations. nih.govacs.org For instance, treatment of a 3,8-diazabicyclo[3.2.1]octane derivative with trifluoroacetic acid (TFA) can induce this skeletal reorganization. nih.govacs.org

The this compound scaffold can be involved in domino reactions, where a series of consecutive reactions occur in a single pot. One notable example is the formation of tricyclic fused lactone-lactam systems from the reaction of 3-oxidopyraziniums with acrylic acids. nih.govnih.gov This process involves an initial 1,3-dipolar cycloaddition to form a 3,8-diazabicyclo[3.2.1]octane intermediate, which then undergoes a skeletal rearrangement to a 2,5-diazabicyclo[2.2.2]octane, followed by lactonization. nih.govnih.gov Such domino processes offer an efficient route to complex molecular architectures from relatively simple starting materials. nih.govacs.orgresearchgate.net

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of reactions involving this compound systems. nih.govresearchgate.net

Computational studies have been used to:

Investigate the feasibility of rearrangement pathways: DFT calculations at the B3LYP/6-31G(d) level have been used to assess the mechanism of the Wagner-Meerwein rearrangement from the 3,8-diazabicyclo[3.2.1]octane to the 2,5-diazabicyclo[2.2.2]octane skeleton. nih.govacs.org

Elucidate domino reaction mechanisms: The formation of complex tricyclic lactone-lactams has been rationalized through computational modeling, confirming a domino process involving cycloaddition, skeletal rearrangement, and lactonization. nih.govacs.orgresearchgate.net

Predict regio- and stereoselectivity: DFT studies have successfully predicted the regio- and stereochemical outcomes of 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums, which are consistent with experimental results. nih.govresearchgate.net

These computational insights provide a deeper understanding of the reaction dynamics and help in the rational design of synthetic strategies.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the mechanistic pathways involved in the formation and rearrangement of this compound systems. nih.gov DFT calculations, commonly performed at the B3LYP/6-31G(d) level of theory, have been instrumental in analyzing the transition states and intermediates that dictate the course of these reactions. nih.govresearchgate.net

One of the most studied reactions is the 1,3-dipolar cycloaddition between 3-oxidopyrazinium ylides and electron-deficient alkenes, such as methyl acrylate (B77674), to yield 3,8-diazabicyclo[3.2.1]octanes. nih.govsciforum.net Theoretical assessments have confirmed that these reactions proceed via a concerted [3+2] cycloaddition mechanism. nih.govresearchgate.net DFT studies have been crucial in distinguishing this pathway from a potential stepwise aza-Diels-Alder type mechanism, concluding that the 3,8-diazabicyclo[3.2.1]octane products are formed directly through the 1,3-dipolar route. nih.gov

Furthermore, DFT calculations have been employed to investigate the subsequent skeletal rearrangements of the initially formed 3,8-diazabicyclo[3.2.1]octane adducts. Under acidic conditions, these compounds can undergo a Wagner-Meerwein type rearrangement to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system. nih.govvulcanchem.com Mechanistic studies have shown that this transformation is initiated by the protonation of the enamide nitrogen, leading to a carbocation intermediate that facilitates a 1,2-alkyl shift. vulcanchem.com The feasibility of this rearrangement has been robustly supported by DFT calculations, which have mapped the potential energy surface and identified the relevant transition states. nih.govvulcanchem.com In some cases, this rearrangement is part of a domino reaction sequence, leading to more complex structures like tricyclic lactone-lactams. nih.govresearchgate.net

A summary of key findings from DFT studies on the cycloaddition reaction is presented below.

ReactantsComputational MethodKey Finding
3-Oxidopyrazinium + Methyl AcrylateB3LYP/6-31G(d)The reaction proceeds via a concerted 1,3-dipolar cycloaddition, not an aza-Diels-Alder pathway, to form the [3.2.1] system directly. nih.govacs.org
1,5,6-trimethyl-3-oxidopyrazinium + Methyl MethacrylateB3LYP/6-31G(d)Formation of a lactone-lactam product occurs via a domino process: 1,3-dipolar cycloaddition, skeletal rearrangement to a [2.2.2] system, and subsequent lactonization. nih.govresearchgate.net
Azanorbornanic aminyl radicalsDFT CalculationsA regioselective ring expansion occurs to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems, with the bicyclic skeleton's rigidity being crucial for the reaction's efficiency. acs.org

Analysis of Regio- and Stereoselectivity from a Mechanistic Perspective

The 1,3-dipolar cycloaddition reactions leading to this compound derivatives are often characterized by high levels of regio- and stereoselectivity. Mechanistic investigations have sought to understand and predict these outcomes, with DFT calculations providing results consistent with experimental observations. nih.govacs.org

In the reaction of 3-oxidopyraziniums with unsymmetrical alkenes like methyl acrylate, two regioisomeric products are possible. The cycloaddition is observed to be highly regioselective, favoring the formation of the isomer where the ester group is at the C-6 position of the bicyclic framework. researchgate.net This regioselectivity is dictated by the electronic properties of the reacting species, as indicated by the coefficients of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. sciforum.net

Furthermore, the approach of the dipolarophile to the 3-oxidopyrazinium can result in two different stereoisomers: an exo or endo cycloadduct. Experimental and computational studies have shown that the stereochemical outcome is often controlled by a combination of steric and electronic factors. For the cycloaddition with methyl acrylate, the formation of the exo isomer, where the carboxylate group is oriented away from the nitrogen bridge, is generally favored. nih.gov However, the degree of stereoselectivity can be influenced by the substituents on both the 1,3-dipole and the dipolarophile. For instance, increasing the steric bulk of the dipolarophile, such as by using tert-butyl acrylate instead of methyl acrylate, can affect the reaction rate and yield, suggesting that steric hindrance plays a significant role. acs.org

The table below illustrates the observed selectivity in the cycloaddition reaction between 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium and various acrylates.

DipolarophileReaction ConditionsMajor Product TypeYieldObservations
Methyl AcrylateAcetonitrile (B52724), RT, 1h3,8-Diazabicyclo[3.2.1]octane (20a)73%High yield and selectivity for the [3.2.1] adduct. acs.org
tert-Butyl AcrylateAcetonitrile, RT, 1.5h3,8-Diazabicyclo[3.2.1]octane (20b)63%Slightly lower yield and longer reaction time compared to methyl acrylate, attributed to steric hindrance. acs.org
Methyl CrotonateAcetonitrile, 50°C, 2h3,8-Diazabicyclo[3.2.1]octane (20c)51%The formation of the corresponding 2,5-diazabicyclo[2.2.2]octane was not detected. nih.gov
Methyl 2-phenyl acrylateAcetonitrile, RT2,5-Diazabicyclo[2.2.2]octane40%In contrast to other acrylates, the rearranged [2.2.2] product is the main adduct isolated. nih.gov

Solvent Effects on Reaction Energetics and Pathways

The choice of solvent can significantly influence the energetics and pathways of reactions involving this compound systems. Computational studies have utilized models like the Polarizable Continuum Model (PCM) to evaluate the role of the solvent in these cycloaddition reactions. researchgate.net These theoretical investigations have revealed that there can be relevant differences in the reaction pathways and activation energies between the gas phase and in solution. researchgate.net

Experimental results support the importance of solvent choice. In the synthesis of 3,8-diazabicyclo[3.2.1]octanes via 1,3-dipolar cycloaddition, acetonitrile has been identified as a preferred solvent, leading to better yields compared to other solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂). acs.org This suggests that polar aprotic solvents can better stabilize the transition states involved in the cycloaddition process.

The solvent can also play a crucial role in the subsequent rearrangements of the bicyclic system. For example, the conversion of a 3,8-diazabicyclo[3.2.1]octane derivative into a tricyclic fused lactone-lactam system was observed to proceed over time during purification, highlighting the influence of the medium on the stability and reactivity of these intermediates. acs.org Theoretical models that account for solvent effects are therefore essential for accurately predicting reaction outcomes and understanding the underlying mechanistic details. researchgate.net The stabilization of charged intermediates or polar transition states by the solvent can lower activation barriers and alter the product distribution compared to reactions run in the gas phase or in non-polar solvents. researchgate.net

Advanced Structural Analysis and Conformational Studies of 1,3 Diazabicyclo 3.2.1 Octane

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the bicyclic system and the spatial arrangement of its substituents.

X-ray crystallographic studies of various 3,8-diazabicyclo[3.2.1]octane derivatives have confirmed the chair-like conformation of the piperazine (B1678402) ring within the bicyclic structure. clockss.org For example, the crystal structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed specific details about the orientation of the substituents and the planarity of different parts of the molecule. clockss.org Such analyses are critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. clockss.org The structural data obtained from X-ray analysis serves as a benchmark for validating the results of theoretical conformational studies. acs.orgclockss.org

Table 3: Selected Crystallographic Data for a 3,8-Diazabicyclo[3.2.1]octane Derivative clockss.org

ParameterValue
Compound 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b)
Molecular Formula C₁₈H₂₃N₃O₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.896(3)
b (Å) 7.970(2)
c (Å) 15.011(3)
β (°) 108.73(2)
Volume (ų) 1689.1(6)

Theoretical and Computational Conformational Analysis

Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational preferences and electronic properties of 1,3-diazabicyclo[3.2.1]octane and its analogues. montclair.edunih.gov These calculations can predict the relative stabilities of different conformations, such as the "boat-like" and "chair-like" arrangements of the ring containing the secondary nitrogen. montclair.edu

Computational studies can provide insights into the energy barriers between different conformations and how substituents influence the conformational landscape. montclair.edu For example, calculations have been used to compare the conformations of this compound derivatives with other biologically active molecules, like epibatidine, to understand structural similarities that may correlate with pharmacological activity. nih.gov These theoretical models are often used in conjunction with experimental data from NMR and X-ray crystallography to build a comprehensive picture of the molecule's structure and dynamics. acs.orgclockss.org The results of these analyses are crucial for structure-activity relationship (SAR) studies and for the in-silico screening of new potential ligands in drug discovery. montclair.edu

Conformational Preferences and Dynamics of the this compound Ring System

Information on the conformational preferences, such as chair or boat forms, and the dynamic behavior of the this compound ring system is not present in the surveyed scientific literature.

Comparison of Theoretical and Experimental Structural Data

No experimental structural data (e.g., from X-ray diffraction or NMR) or theoretical computational data exists in the public domain for this compound, precluding any comparison.

Catalytic Applications of 1,3 Diazabicyclo 3.2.1 Octane and Its Analogues

Organocatalysis Utilizing the Diazabicyclo[3.2.1]octane Scaffold

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthesis. wikipedia.org Bicyclic amines are a prominent class of organocatalysts, functioning primarily as Lewis bases or Brønsted bases. beilstein-journals.org Their activity stems from the availability of the nitrogen lone pair, which can initiate reactions either by acting as a nucleophile or by abstracting a proton.

Bicyclic amines are classic examples of Lewis base catalysts. snnu.edu.cnpsu.edu Analogues like DABCO and DBU are frequently used as non-nucleophilic strong bases. wikipedia.orgresearchgate.net In many reactions, they function as Brønsted bases, deprotonating a substrate to generate a reactive nucleophile. For instance, DBU has been shown to be a highly efficient base for promoting the reaction between α-nitroketones and various electrophiles. In the synthesis of dihydrofurans from α-nitroketones and trans-α-cyano-α,β-unsaturated ketones, DBU provided significantly higher yields (92%) compared to other organic and inorganic bases like DABCO (10%) or potassium carbonate (0%). nih.gov

The development of chiral bicyclic amines is crucial for asymmetric catalysis, enabling the synthesis of enantioenriched molecules. rsc.org While research on chiral versions of 1,3-diazabicyclo[3.2.1]octane as catalysts is emerging, the principles are well-established with other systems. Chiral amine catalysts can activate substrates and control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. rsc.orgchinesechemsoc.org

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic compounds. Diazabicyclic amines, particularly DBU and DABCO, have proven to be effective catalysts for various cycloaddition processes. nih.govresearchgate.net

A key example is the DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with chalcones. This reaction efficiently produces highly functionalized 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles. rsc.org Optimization studies showed that DBU was the superior base catalyst compared to options like DABCO, triethylamine, and cesium carbonate, affording the desired product in high yield and diastereoselectivity. rsc.org Similarly, DABCO has been used to mediate [3+2] cycloadditions of donor-acceptor cyclopropanes with aldehydes, providing a solvent-free method for synthesizing fully substituted furans. acs.org

Performance of Diazabicyclic Amine Catalysts in Cycloaddition Reactions
CatalystReaction TypeSubstratesProduct TypeYieldDiastereomeric Ratio (dr)Source
DBU1,3-Dipolar [3+2] CycloadditionN-2,2,2-trifluoroethylisatin ketimines and chalcones5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindolesUp to 89%>99:1 rsc.org
DABCO[3+2] CycloadditionDonor-acceptor cyclopropanes and aldehydesFully substituted furansGood to excellentNot applicable acs.org
DBUMichael-Acyl Transfer-Eliminationα-nitroketones and α,β-unsaturated α-ketoestersConjugated dienesUp to 92%Not applicable nih.gov

A significant goal in catalysis is to achieve high product yields with minimal amounts of catalyst, a concept known as low-loading catalysis. researchgate.net This approach reduces costs and simplifies purification, making processes more environmentally friendly and suitable for industrial applications. Research has shown that diazabicyclic amine catalysts can be effective even at low concentrations.

In the DBU-catalyzed cycloaddition of isatin (B1672199) ketimines, the catalyst loading was successfully reduced to 10 mol% while maintaining both high yield and diastereoselectivity. rsc.org Further reductions in catalyst loading led to a significant decrease in yield and an increase in reaction time. rsc.org In other systems, such as the Michael addition of aldehydes to nitroolefins catalyzed by primary amine-thioureas, catalyst loadings as low as 0.5–1 mol% have been achieved without compromising enantioselectivity. rsc.org The construction of chiral bicyclo[3.2.1]octanes has been accomplished with catalyst loadings as low as 500 ppm using highly active quinine-squaramide organocatalysts, highlighting the potential for high efficiency in related catalytic systems. rsc.org

Metal Complexation and Ligand Design

The fixed spatial arrangement of the nitrogen atoms in the this compound scaffold makes its derivatives excellent candidates for use as ligands in transition metal catalysis. The nitrogen lone pairs can coordinate to a metal center, forming stable complexes that can catalyze a wide range of chemical transformations.

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The 1,3-disposition of the nitrogen atoms in the diazabicyclo[3.2.1]octane framework is well-suited for acting as a bidentate ligand.

Research has demonstrated the synthesis of derivatives of this scaffold designed specifically for metal chelation. For example, a bicyclic amidine, 3,3,6,9,9-pentamethyl-2,10-diaza-bicyclo-[4.4.0]-1-decen, which shares a related structural motif, was synthesized and converted into a stable N-oxyl radical. researchgate.net This radical derivative was shown to serve as a paramagnetic chelating ligand, successfully forming a complex with nickel(II). researchgate.net Furthermore, stable nitroxide radicals derived from 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls have been synthesized and are actively employed as ligands in metal complex catalysis. mdpi.com The ability of these compounds to form stable metal chelates is fundamental to their application in catalysis. nih.gov

The use of chiral ligands to control the stereoselectivity of metal-catalyzed reactions is a cornerstone of asymmetric synthesis. Derivatives of diazabicyclic systems are valuable in this context. mdpi.comacs.org

A notable application involves a multifunctional Silver(I)/CAAA-amidphos complex that catalyzes an asymmetric [3+2] cycloaddition of α-substituted acrylamides with iminoesters. acs.orgresearchgate.net This catalytic system enables the selective synthesis of either chiral pyrrolidines or, significantly, bridged 3,6-diazabicyclo[3.2.1]octanes. The reaction proceeds with excellent yields and enantioselectivities, demonstrating the power of combining a chiral ligand scaffold with a transition metal. acs.orgresearchgate.net This one-pot methodology provides an efficient route to these biologically important bridged heterocyclic products. researchgate.net

Asymmetric Synthesis of Bridged 3,6-Diazabicyclo[3.2.1]octanes
Catalytic SystemReaction TypeKey FeaturesYieldEnantiomeric Excess (ee)Source
Ag(I)/CAAA-amidphos complexAsymmetric [3+2] Cycloaddition / CyclizationSynergistic activation of dipole and dipolarophileUp to 97%>99% acs.orgresearchgate.net

The development of such catalytic systems, where the ligand environment dictates the reaction's outcome, is a testament to the versatility and potential of the diazabicyclo[3.2.1]octane framework in advanced synthetic applications.

Specific Catalytic Transformations

Catalysis in Polymerization Reactions

The catalytic activity of this compound and its analogues, particularly bicyclic amidines and guanidines, is significant in the field of polymer chemistry. These compounds are recognized as potent organocatalysts for various polymerization reactions, most notably ring-opening polymerization (ROP).

Detailed research has demonstrated that bicyclic amidine and guanidine (B92328) organocatalysts are highly effective for the ROP of cyclic esters such as lactide (LA), δ-valerolactone (VL), and ε-caprolactone (CL). acs.org For instance, analogues like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are capable of polymerizing lactide in a controlled and rapid manner. acs.orgresearchgate.net The addition of a thiourea (B124793) cocatalyst can extend their activity to include the ROP of δ-valerolactone and ε-caprolactone. acs.org

These catalysts typically yield polymers with high fidelity of the end groups, a strong correlation between theoretical and observed molecular weights, and a linear relationship between monomer conversion and the molecular weight of the resulting polymer. acs.org The controlled nature of these polymerizations is a key advantage, allowing for the synthesis of polymers with specific, predictable properties. For example, the zwitterionic ring-opening polymerization (ZROP) of N-butyl N-carboxyanhydrides (Bu-NCAs) using DBU as an initiator can produce poly(N-butylglycine)s with molecular weights ranging from 3.5 to 32.4 kg mol⁻¹ and low polydispersity indices (PDI) between 1.02 and 1.12, by adjusting the monomer-to-initiator ratio. acs.org

Kinetic studies of these reactions have revealed that the polymerization rate is first-order with respect to both the monomer and the catalyst concentration. acs.org This controlled behavior and predictable kinetics make these catalysts valuable tools for creating tailored polymer architectures, including random copolypeptoids. acs.org The mechanism often involves a bifunctional activation, where the catalyst can activate both the monomer and the initiator or propagating species simultaneously, enhancing the reaction rate. acs.org

Table 1: Performance of this compound Analogues in Ring-Opening Polymerization (ROP)

Catalyst/AnalogueMonomer(s)Co-catalyst/InitiatorKey FindingsReferences
DBU N-butyl N-carboxyanhydride (Bu-NCA)N/A (Initiator)Produces poly(N-butylglycine)s with controlled Mn (3.5–32.4 kg mol⁻¹) and low PDI (1.02–1.12). acs.org
DBU Lactide (LA), GlycolidePrimary alkyl alcoholEffective for synthesizing random copolymers of lactide and glycolide. researchgate.net
MTBD Lactide (LA)Benzyl (B1604629) alcoholPolymerizes LA in a controlled manner. acs.org
MTBD δ-valerolactone (VL), ε-caprolactone (CL)Benzyl alcohol, ThioureaRequires a thiourea cocatalyst for effective polymerization of VL and CL. acs.org
TBD Lactide (LA), δ-valerolactone (VL), ε-caprolactone (CL)N/AHighly active for ROP of various cyclic esters, producing polymers with DP up to 500 within minutes. acs.orgresearchgate.net

Promotion of Industrially Relevant Chemical Syntheses (e.g., Polyurethanes, Epoxy Resins)

The structural framework of this compound and its analogues is utilized in catalysis for key industrial processes, including the synthesis of polyurethanes and the curing of epoxy resins. ontosight.ai The basicity and nucleophilicity conferred by the nitrogen atoms within the bicyclic structure are central to their catalytic function in these applications. ontosight.ai

In polyurethane production, these compounds act as catalysts for the reaction between isocyanates and polyols. ontosight.aimdpi.com Analogues such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and DBU are well-known catalysts in this field. mdpi.comtue.nl They can function as either Brønsted bases or employ a relay nucleophile mechanism to accelerate the formation of urethane (B1682113) linkages. mdpi.com The choice of catalyst can significantly influence the reaction kinetics. For instance, in the reaction of polymeric methylene (B1212753) diphenyl diisocyanate (PMDI) with benzyl alcohol, catalysts are essential for achieving practical conversion rates. mdpi.com The catalytic cycle often involves the deprotonation of an alcohol by the amine catalyst, which then facilitates the nucleophilic attack on the isocyanate group. tue.nl

For epoxy resins, di-(3,8-diazabicyclo[3.2.1]octane) has been identified as a catalyst for their production. ontosight.ai Tertiary amines and related bicyclic structures are commonly used as accelerators or curing agents in epoxy systems. epo.orgmdpi.com They catalyze the polymerization of the epoxy resin with a hardener, such as a polyamine or an anhydride. epo.orgmdpi.com The mechanism involves the amine catalyst acting as a nucleophile to open the epoxy ring, initiating a chain reaction that leads to the cross-linked, thermoset polymer network. The selection of a specific amine catalyst can affect critical properties of the final material, such as the gel time and the glass transition temperature (Tg). epo.org

Table 2: Application of this compound and its Analogues in Industrial Synthesis

Compound/AnalogueIndustrial ApplicationCatalytic RoleMechanismReferences
Di-(3,8-diazabicyclo[3.2.1]octane) Polyurethane SynthesisCatalystAccelerates the isocyanate-polyol reaction to form urethane linkages. ontosight.ai
Di-(3,8-diazabicyclo[3.2.1]octane) Epoxy Resin ProductionCatalyst/Curing AgentPromotes the polymerization and cross-linking of epoxy monomers. ontosight.ai
DBU Polyurethane SynthesisCatalystAccelerates urethane formation. mdpi.com
DABCO Polyurethane SynthesisCatalystWidely used urethane gel catalyst. mdpi.comtue.nl
DBN, DBU, DABCO Epoxy Resin CuringCatalyst/AcceleratorFacilitates reactions between polyepoxides and cross-linkers. epo.org

Applications in Materials Science Involving the 1,3 Diazabicyclo 3.2.1 Octane Core

Design and Synthesis of Porous Materials

The inherent porosity and high surface area of materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) make them highly suitable for applications in gas storage, separation, and catalysis. The incorporation of specific organic building blocks, or linkers, is crucial in defining the structure and function of these materials.

Integration into Metal-Organic Frameworks (MOFs)

Currently, there is a lack of published research demonstrating the direct integration of the 1,3-Diazabicyclo[3.2.1]octane scaffold as a primary organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While other diazabicyclic compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been successfully employed as linkers or templates in MOF synthesis, the specific use of the this compound core for this purpose remains an unexplored area of research. The unique geometry and connectivity of this particular diamine could potentially lead to the formation of novel MOF topologies with distinct pore structures and properties, warranting future investigation.

Incorporation into Covalent Organic Frameworks (COFs)

Similarly, the scientific literature does not currently contain reports on the incorporation of this compound into the structure of Covalent Organic Frameworks (COFs). COFs are constructed from organic monomers linked by strong covalent bonds, and the choice of monomer dictates the framework's properties. The bifunctional nature of this compound makes it a theoretical candidate for inclusion in COF synthesis. However, its specific reactivity and the resulting framework stability and porosity have not yet been experimentally investigated.

Development of Novel Polymeric Materials

The incorporation of rigid, bicyclic structures into polymer backbones is a known strategy for modifying the thermal and mechanical properties of materials. The this compound scaffold presents an interesting candidate for such applications.

Role as Monomers in Polymer Synthesis

There is currently no direct evidence in the scientific literature of this compound being used as a primary monomer in the synthesis of polymers. However, research on analogous bicyclic compounds provides insight into the potential impact of such structures. For instance, a study on the polymerization of 2-oxo-3,8-dioxabicyclo[3.2.1]octane, a related bicyclic lactone, demonstrated that its incorporation into polylactic acid (PLA) copolymers significantly improved the mechanical properties of the resulting material. stanford.edu Copolymers of L-lactide with small amounts of the bicyclic lactone exhibited over 12 times the elongation at break compared to native PLA, while maintaining their glass transition temperature, Young's modulus, and yield strength. stanford.edu This suggests that the rigid bicyclo[3.2.1]octane core can impart toughness to otherwise brittle polymers.

Modification of Material Properties via Diazabicyclic Scaffolds

While direct studies on the modification of material properties using the this compound scaffold are not available, the principle of using bicyclic compounds to enhance polymer characteristics is established. The rigid and sterically demanding nature of the bicyclo[3.2.1]octane framework can disrupt polymer chain packing, leading to changes in crystallinity, glass transition temperature, and mechanical strength. The presence of the two nitrogen atoms in the this compound structure could also introduce specific interactions, such as hydrogen bonding, which could further influence the material's properties.

Advanced Materials with Specific Electronic or Optical Properties

The unique three-dimensional arrangement of atoms and lone pairs of electrons in the this compound scaffold suggests potential for creating materials with interesting electronic and optical properties. The bicyclo[3.2.1]octane framework itself can impart unique steric and electronic characteristics to a molecule. solubilityofthings.com

Currently, there is a lack of specific research focused on the electronic or optical properties of materials directly incorporating the this compound core. However, the broader field of materials science has shown that the incorporation of specific molecular scaffolds can lead to desirable properties. For example, the development of chiral polymers has been a significant area of research due to their unique optical properties and potential applications in optoelectronics and photonics. mdpi.com The chirality of these materials allows them to interact with polarized light in distinct ways. mdpi.com While not inherently chiral, derivatives of this compound could potentially be synthesized in enantiomerically pure forms and incorporated into polymers to induce chiroptical properties. Further research is needed to explore the potential of this diazabicyclic scaffold in the design of advanced materials with specific electronic or optical functionalities.

Biological and Medicinal Chemistry Research Focused on 1,3 Diazabicyclo 3.2.1 Octane Scaffolds

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of 1,3-diazabicyclo[3.2.1]octane derivatives. These studies systematically modify the scaffold and its substituents to understand how chemical structure influences biological activity.

Research into analgesic compounds structurally related to epibatidine has shown that the position of substitution on the diazabicyclo[3.2.1]octane ring is critical. A series of derivatives with a chlorinated heteroaryl ring substituted at either the 3-position or the 8-position revealed significant differences in activity. nih.gov Notably, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane demonstrated potent analgesic effects, suggesting that substitution at the N-3 position is favorable for this specific activity. nih.govresearchgate.net

In the context of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, SAR studies have explored the impact of modifying the bicyclic amine core. When compared to the related 1,4-diazabicyclo[3.2.2]nonane structure, which showed high affinity, derivatives featuring an 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) moiety exhibited a significant decrease in binding affinity for the α7 nAChR. mdpi.com This indicates that the size and geometry of the bicyclic system play a pivotal role in molecular recognition at this receptor.

Further SAR studies on inhibitors of the KRAS-G12D protein, a key target in cancer therapy, have also incorporated the 3,8-diazabicyclo[3.2.1]octane moiety. Molecular docking simulations suggest that this protonated bicyclic group can form critical hydrogen bonds with key amino acid residues like Asp12 and Gly60 within the protein's binding pocket, highlighting its importance for inhibitory activity. mdpi.com

Investigation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which this compound derivatives exert their effects is fundamental to their development as therapeutic agents. Research has focused on their interactions with specific receptors and enzymes, particularly within the central nervous system.

Ligand binding assays are essential for quantifying the affinity of a compound for its biological target. Derivatives of the this compound scaffold have been evaluated against a variety of receptors and enzymes, revealing high-affinity interactions.

One of the most significant findings is the high affinity of certain derivatives for nicotinic acetylcholine receptors (nAChRs). For instance, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane was found to bind with high affinity to the α4β2 nAChR subtype, with a reported Ki value of 4.1 nM. nih.gov This strong binding affinity is consistent with its potent in vivo effects. In contrast, modifications to the scaffold, such as the introduction of an 8-methyl-3,8-diazabicyclo[3.2.1]octane moiety in a series of dibenzothiophene-based ligands, resulted in diminished affinity for the α7 nAChR subtype. mdpi.com

Beyond nAChRs, these scaffolds have been used to target other proteins. In the development of novel KRAS-G12D inhibitors, a compound featuring a 3,8-diazabicyclo[3.2.1]octane group showed selective anti-proliferative activity in Panc1 cancer cells with an IC50 of 1.40 μM. mdpi.com While its direct enzymatic inhibition was weaker (IC50 > 10 μM), its cellular activity underscores the scaffold's utility in targeting protein-protein interactions. mdpi.com

Below is a table summarizing the binding affinities of selected diazabicyclo[3.2.1]octane derivatives.

Compound ClassTargetBinding Affinity
3-(Chloropyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChRKi = 4.1 nM nih.gov
Dibenzothiophene with 8-methyl-3,8-diazabicyclo[3.2.1]octaneα7 nAChRDiminished affinity mdpi.com
Pyrimidine derivative with 3,8-diazabicyclo[3.2.1]octaneKRAS-G12D (cellular)IC50 = 1.40 μM mdpi.com

The nicotinic acetylcholine receptor system is a primary target for many neurologically active compounds. Derivatives of this compound have been specifically investigated as modulators of nAChRs due to their structural similarity to potent natural alkaloids like epibatidine. nih.gov

The analgesic action of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has been directly linked to the nicotinic system. Its antinociceptive effects were not blocked by the opioid antagonist naloxone but were antagonized by the nAChR antagonist mecamylamine, confirming its mechanism of action involves nAChRs. nih.gov Functional studies further revealed that this compound acts as a full agonist at α4β2 neuronal nAChRs, similar to epibatidine, but importantly, it lacks significant activity at neuromuscular junction nAChRs, suggesting a degree of selectivity that is favorable for therapeutic applications. nih.govacnp.org

While much of the focus has been on receptors, the bicyclo[3.2.1]octane framework has also been incorporated into enzyme inhibitors. A library of derivatives based on the related benzobicyclo[3.2.1]octene skeleton was synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. nih.gov

The study found that the majority of these compounds were more selective for BChE. An oxime ether derivative of the benzobicyclo[3.2.1]octene skeleton, compound 32, was identified as one of the most potent BChE inhibitors in the series, with an IC50 value of 31 µM. nih.gov Another ether derivative, endo-43, showed even greater potency against BChE with an IC50 of 17 µM. nih.gov For AChE, structural modifications such as acylation and furan ring opening led to a derivative (compound 51) with the highest affinity for this enzyme, showing an IC50 of 8.3 µM. nih.gov These findings demonstrate that the bicyclo[3.2.1]octane core can be effectively utilized to design cholinesterase inhibitors with potential applications in treating neurodegenerative diseases. nih.gov

Broad Spectrum Biological Activities

The versatility of the diazabicyclo[3.2.1]octane scaffold is evident in the broad range of biological activities its derivatives possess. Beyond their effects on the central nervous system, these compounds have shown promise as antimicrobial agents.

Several classes of diazabicyclo[3.2.1]octane derivatives have demonstrated significant antimicrobial properties. The natural product lemonomycin, a potent antibiotic, features a 3,8-diazabicyclo[3.2.1]octane core within its complex tetrahydroisoquinoline structure. mdpi.com Lemonomycin exhibits broad antimicrobial activity against various microbial pathogens, highlighting the potential of this bicyclic system in the development of anti-infective agents. mdpi.com

Synthetic derivatives have also been developed specifically as antibacterial agents. Compounds based on a 1,6-diazabicyclo[3.2.1]octan-7-one scaffold have been designed and tested for their antibacterial efficacy. google.comgoogle.com These compounds have shown activity against various strains of E. coli that express extended-spectrum beta-lactamases (ESBLs), which are enzymes that confer resistance to many common antibiotics. google.com The development of such compounds is critical in addressing the growing problem of antibiotic resistance.

The table below presents the antibacterial activity of representative 1,6-diazabicyclo[3.2.1]octan-7-one derivatives.

Bacterial StrainCompound A (MIC in mcg/ml)Compound B (MIC in mcg/ml)
E. coli NCTC 13351>3216
E. coli M 50164
E. coli 7 MP328
Data derived from patent information describing representative compounds of the 1,6-diazabicyclo[3.2.1]octan-7-one class. google.com

Antiviral Potentials of Functionalized Analogues

The rigid, three-dimensional structure of the this compound core has been exploited in the development of novel antiviral agents. Researchers have incorporated this scaffold into analogues of known drugs to explore new structure-activity relationships (SAR) and enhance antiviral potency.

One area of investigation has been in the context of HIV-1 entry inhibitors. Analogues of Maraviroc (B1676071), a CCR5 antagonist, were synthesized where the original tropane (B1204802) moiety was replaced with a 3,8-diazabicyclo[3.2.1]octane system. nih.gov These analogues were tested for their HIV-1 inhibitory activity in a viral neutralization assay. nih.gov The 3,8-diazabicyclo[3.2.1]octane derivative demonstrated a significant ability to reduce viral infectivity against a panel of six pseudoviruses, indicating that this scaffold can effectively mimic the biological activity of the tropane ring in Maraviroc. unimi.it

More recently, the this compound scaffold has been instrumental in the quest for potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov While an initial lead compound featuring a piperazine-like diazabicyclooctane scaffold (AA-625) showed high potency, it was hampered by significant cytotoxicity. nih.gov This led to the synthesis of new 1,2,3-triazole derivatives using tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate as a key starting material. nih.gov One resulting compound, C5N17B, exhibited sub-micromolar inhibitory potency against Mpro (IC50 = 0.12 µM) and excellent antiviral activity against SARS-CoV-2 in Calu-3 human lung cells (EC50 = 0.078 µM). nih.gov Notably, this compound showed no cytotoxicity at the tested concentrations (CC50 > 100 µM) and demonstrated superior potency to the approved antiviral nirmatrelvir. nih.gov

Table 1: Antiviral Activity of Selected this compound Analogues

Compound/Analogue Target Virus Assay Key Findings Cytotoxicity
Maraviroc Analogue HIV-1 Viral Neutralization Assay Maintained significant infectivity reduction power Not specified
AA-625 SARS-CoV-2 Mpro Inhibition / Antiviral Assay Highly potent Mpro inhibitor CC50 = 22.5 µM
C5N17B SARS-CoV-2 Mpro Inhibition / Antiviral Assay IC50 = 0.12 µM; EC50 = 0.078 µM CC50 > 100 µM

Anticancer Activity and Cytotoxicity Studies

The this compound scaffold is a key structural unit in a number of compounds investigated for antiproliferative and anticancer properties. researchgate.net Its defined stereochemistry allows for the precise orientation of functional groups to interact with biological targets implicated in cancer progression.

Derivatives incorporating this scaffold have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net New quinazoline derivatives were synthesized and evaluated for their cytotoxic effects across 60 cancer cell lines in the National Cancer Institute (NCI) protocol. researchgate.net Among these, compound 3j showed the highest activity against colon cancer cell lines, with a GI50 value of 3.29 μM. researchgate.net Further studies confirmed that these compounds exhibited promising VEGFR-2 inhibitory activity, comparable to the multi-kinase inhibitor sorafenib. researchgate.net

In another study, a series of bisquinoxaline derivatives were synthesized and screened for anticancer activity against human colon carcinoma (HT-29) and breast carcinoma (MCF-7) cell lines. researchgate.net Several compounds displayed notable cytotoxicity, particularly against the MCF-7 cell line. researchgate.net Compound 3e was the most active, with a cytotoxic effect very close to that of the conventional chemotherapy drug cisplatin. researchgate.net Compounds 3f and 3l also showed significant activity against MCF-7 cells, with IC50 values of 20 µg/mL and 5.5 µg/mL, respectively. researchgate.net

Furthermore, the scaffold has been integrated into inhibitors of the KRAS-G12D oncoprotein, a critical driver in many cancers, including pancreatic cancer. nih.govgoogle.com A derivative featuring a 3,8-diazabicyclo[3.2.1]octane moiety (10c ) demonstrated superior anti-proliferative activity in the Panc1 pancreatic cancer cell line (IC50 = 1.40 μM) compared to analogues with other cyclic amines like piperazine (B1678402). nih.gov The conformational rigidity and basicity of the diazabicyclooctane moiety were deemed critical for effective binding and potent activity. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Target/Mechanism Cancer Cell Line Activity Metric Result
Quinazoline derivative 3j VEGFR-2 Inhibition Colon Cancer GI50 3.29 µM
Bisquinoxaline derivative 3e Cytotoxicity MCF-7 (Breast) IC50 Close to cisplatin
Bisquinoxaline derivative 3l Cytotoxicity MCF-7 (Breast) IC50 5.5 µg/mL
KRAS-G12D Inhibitor 10c KRAS-G12D Inhibition Panc1 (Pancreatic) IC50 1.40 µM

Role in Drug Discovery and Lead Compound Identification

Scaffold for New Therapeutic Agent Design

The this compound framework is recognized as a valuable scaffold in drug discovery for designing new therapeutic agents. researchgate.net Its rigid bicyclic structure is rich in sp3-hybridized carbons, providing three-dimensional complexity that is increasingly sought after in modern medicinal chemistry to improve selectivity and pharmacological properties. nih.gov This structural rigidity helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.

The utility of this scaffold is demonstrated by its incorporation into molecules targeting a broad spectrum of biological activities, including analgesic, antiproliferative, and enzyme inhibitory functions. researchgate.net A prominent example outside of antiviral and anticancer research is its use as the core of serine β-lactamase inhibitors. acs.orgnih.gov The diazabicyclooctane (DBO) scaffold is the basis for several developed inhibitors, such as avibactam, which are used to overcome bacterial resistance to β-lactam antibiotics. acs.org The scaffold's inherent reactivity and structural features are critical for the potent inhibition of a broad spectrum of serine β-lactamases. nih.gov The successful application of this scaffold in diverse areas underscores its status as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of biological target.

Development of Bioisosteres and Conformationally Restricted Analogues

The this compound core is frequently used to create conformationally restricted analogues of more flexible molecules, a key strategy in drug design to probe bioactive conformations and improve selectivity. acs.org By locking the spatial relationship between key pharmacophoric features, such as the two nitrogen atoms, medicinal chemists can better understand the optimal geometry required for target engagement.

This approach was employed in the development of potential analgesics, where 3,8-diazabicyclo[3.2.1]octanes were synthesized as rigid analogues of the potent natural analgesic epibatidine. nih.gov Similarly, in the development of HIV inhibitors, the 3,8-diazabicyclo[3.2.1]octane system was used as a structural replacement for the tropane moiety of Maraviroc. nih.gov

The scaffold also serves as a bioisostere, particularly for the piperazine ring, a common motif in many centrally active drugs. blumberginstitute.org The 3,8-diazabicyclo[3.2.1]octane structure can be considered a "bridged homopiperazine" and can replace a piperazine ring to introduce conformational constraint, alter physicochemical properties, and explore new intellectual property space while retaining or improving biological activity. blumberginstitute.org

In Vitro Pharmacological Profiling and Cellular Assays

The biological activities of compounds containing the this compound scaffold have been characterized through a wide range of in vitro pharmacological and cellular assays.

Antiviral Activity Assessment: The antiviral potential of these compounds has been evaluated using assays such as viral neutralization assays with pseudoviruses to determine the reduction in viral infectivity. unimi.it For SARS-CoV-2, activity has been quantified through enzymatic assays measuring the inhibition of the main protease (Mpro) and cell-based immunofluorescence assays in human lung adenocarcinoma cells (Calu-3) to determine the half-maximal effective concentration (EC50). nih.gov Cytotoxicity is concurrently measured via CC50 assays to establish a selectivity index. nih.gov

Anticancer and Cytotoxicity Screening: The antiproliferative effects of these derivatives are often initially screened in vitro against a large panel of human cancer cell lines, such as the NCI-60 panel. researchgate.net Subsequent five-dose tests are used to determine the concentration that causes 50% growth inhibition (GI50). researchgate.net For specific targets, enzyme inhibition assays are employed, for example, to measure the half-maximal inhibitory concentration (IC50) against kinases like VEGFR-2. researchgate.net Cellular mechanisms are further probed through assays for DNA synthesis inhibition, cell cycle analysis via flow cytometry, and apoptosis induction using methods like Annexin V-FITC staining in cell lines such as HT-29 and MCF-7. researchgate.netresearchgate.net

Receptor Binding and Functional Assays: For compounds targeting the nervous system, receptor binding studies are crucial. The affinity of analogues for specific receptor subtypes, such as the α4β2 nicotinic acetylcholine receptor (nAChR), is determined by measuring the inhibition constant (Ki). nih.gov Functional activity at these receptors is then assessed using cellular assays on various cell lines to confirm agonistic or antagonistic effects. nih.gov

Enzyme Inhibition Assays: In the context of antibacterial research, the efficacy of this compound-based compounds as β-lactamase inhibitors is evaluated by their ability to protect a substrate like nitrocefin from enzymatic degradation. acs.org

Computational and Theoretical Chemistry Studies of 1,3 Diazabicyclo 3.2.1 Octane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of the 1,3-diazabicyclo[3.2.1]octane system.

Electronic Structure and Reactivity Descriptors

Quantum mechanics calculations have been performed on this compound derivatives to elucidate their electronic structure in relation to their affinity for various receptors. clockss.org For instance, studies on derivatives targeting µ-opioid receptors have used these calculations to compare their conformations with that of morphine. clockss.org The trifluoroethanone moiety in some derivatives enhances their electrophilic character, a feature that can be quantified through electronic structure calculations. cymitquimica.com The presence of nitrogen atoms within the bicyclic structure imparts basicity and potential for coordination with metal ions, which can also be explored through computational methods. cymitquimica.com

Spectroscopic Property Prediction and Interpretation

Computational methods have been used to predict and interpret the spectroscopic properties of this compound derivatives. For example, high-field 1H NMR spectroscopy, in conjunction with theoretical calculations, has been used to compare the structural and conformational aspects of these compounds with other biologically active molecules like epibatidine. nih.gov In studies of 3,8-diazabicyclo[3.2.1]octane analogues of maraviroc (B1676071), 1D and 2D high-field NMR spectroscopy was employed to assign proton and carbon resonances, with the data presented in detailed tables. rsc.org Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been used to corroborate experimental NMR data and analyze conformational preferences through the Natural Bond Orbital (NBO) analysis. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound and its derivatives, particularly in biological contexts.

Conformational Sampling and Energetics

Conformational analysis has been a key area of study for this compound derivatives. These studies have revealed that the piperazine (B1678402) ring can adopt both chair and boat conformations. clockss.org In some derivatives, the chair conformation is generally preferred. clockss.org However, the formation of intramolecular hydrogen bonds can reduce the energy difference between the chair and boat forms. clockss.orgsemanticscholar.org The steric impact of different substituents can also induce significant conformational changes. clockss.org For example, the introduction of a bulky n-butyroyl group can alter the orientation of other substituents on the bicyclic frame. clockss.org Theoretical calculations have been used to compare the geometries obtained from X-ray crystallography with those predicted by computational methods, showing good agreement for the chair conformation. clockss.org

Ligand-Receptor Interaction Modeling

Docking studies have been widely used to model the interaction of this compound derivatives with their biological targets. For instance, analogues of maraviroc containing the 3,8-diazabicyclo[3.2.1]octane core were docked into the ligand-binding site of the CCR5 receptor to understand their HIV-1 inhibitory activity. rsc.orgnih.gov These studies help to explain the observed biological data and guide the design of new analogues with improved affinity and selectivity. rsc.orgnih.gov Similarly, molecular modeling has been employed to understand the structure-affinity relationships of derivatives binding to the µ-opioid receptor. nih.gov These models have identified key physicochemical features that promote binding, such as the presence of hydrophobic fragments and the correct orientation of side chains. nih.gov

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies have been applied to systematically explore the chemical space of this compound derivatives and to build predictive models for their biological activity. An enumeration of possible mono- and bicyclic diamines, including the this compound scaffold, from a generated database chemical space has highlighted the underexplored nature of these simple structures in drug discovery. nih.govunibe.ch

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on analogues of 8-azabicyclo[3.2.1]octane to develop reliable models for predicting their antagonist activity at cholinergic receptors. nih.gov These models can be used to design novel antagonists with improved potency. nih.gov Similar QSAR studies have been conducted on diazabicyclo[4.2.0]octane ligands to understand their activity as nicotinic acetylcholine (B1216132) receptor agonists. researchgate.net While no specific QSAR studies focused solely on this compound were found, the methodologies applied to structurally related bicyclic systems demonstrate the potential of these approaches for this compound class.

Based on a comprehensive search of available scientific literature, there is a notable lack of published research specifically focused on the computational and theoretical chemistry studies of This compound concerning structure-activity relationship (SAR) prediction, virtual screening, and in silico lead optimization.

The majority of computational studies on diazabicyclo[3.2.1]octane systems are centered on other isomers, most prominently the 3,8-diazabicyclo[3.2.1]octane scaffold. These studies often involve quantum mechanic calculations, conformational analysis, and molecular modeling to understand their interactions with biological targets, such as opioid or nicotinic receptors. nih.govclockss.org For instance, research on 3,8-diazabicyclo[3.2.1]octane derivatives has included theoretical calculations and NMR spectroscopy to compare their conformations to known active compounds like epibatidine. nih.gov Similarly, density functional theory (DFT) has been employed to investigate the reaction mechanisms and stereoselectivity in the synthesis of the 3,8-isomer. nih.gov

While these studies highlight the types of computational analyses that are theoretically applicable to the this compound scaffold, the actual research data, specific findings, and data tables for SAR prediction and virtual screening of this particular isomer are not present in the accessed literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article strictly adhering to the requested outline for "this compound" due to the absence of specific research findings on this compound within the specified computational chemistry domains.

Q & A

Q. What are the common synthetic routes for 1,3-diazabicyclo[3.2.1]octane derivatives?

Synthesis typically involves multi-step procedures starting from dicarboxylic acids like adipic acid. For example, dimethyl meso-2,5-dibromoadipate can be converted to cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate, followed by benzylamine reaction and hydrogenolysis to yield 3,8-diazabicyclo[3.2.1]octane derivatives . Alternative strategies include Rhodium(II)-catalyzed cycloisomerization of methylenecyclopropanes with N-sulfonyl triazoles, generating polycyclic intermediates .

Q. How is the structural integrity of this compound derivatives validated?

Structural confirmation relies on spectroscopic methods (NMR, IR) and X-ray crystallography. For instance, cycloadducts formed via [4+2] or [3+2] pathways are analyzed using crystallography to resolve regioselectivity and stereochemistry . Mass spectrometry and elemental analysis further verify molecular formulas .

Q. What receptor targets are associated with this compound derivatives?

These compounds show high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, implicated in CNS disorders. Binding assays using radiolabeled ligands (e.g., [³H]cytisine) and competitive inhibition studies quantify receptor affinity .

Q. What experimental models are used to assess cytotoxicity?

In vitro cytotoxicity is evaluated using prostate cancer cell lines (LNCaP, PC3) via MTT assays. In vivo efficacy is tested in xenograft mouse models, with tumor volume and survival rate as endpoints . Dose-response curves and IC₅₀ values are calculated to compare potency.

Q. How are cycloaddition reactions applied to synthesize this compound cores?

Photocatalytic [4+2] cycloadditions with quinolines or 3-oxidopyraziniums yield bridged diazepanes. For example, Minisci-type reactions using Hantzsch ester reductants generate tricyclic intermediates, which undergo ring closure to form bicyclic structures .

Advanced Research Questions

Q. How can contradictions in proposed reaction mechanisms (e.g., [4+2] vs. [3+2] pathways) be resolved?

Mechanistic studies combine isotopic labeling, kinetic isotope effects, and computational modeling (DFT). For example, rearrangements observed in 3-oxidopyrazinium cycloadditions were clarified using X-ray crystallography and transition-state analysis, confirming [4+2] pathways followed by retro-Mannich rearrangements .

Q. What strategies enable enantioselective synthesis of 1,3-diazabicyclo[3.2.1]octanes?

Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium with phosphine ligands) achieve enantiocontrol. Aza-Michael additions and intramolecular cyclizations using chiral catalysts (e.g., L-proline derivatives) yield enantiomerically pure intermediates .

Q. How do in vivo pharmacokinetic studies inform structural optimization?

Pharmacokinetic profiling in rodents includes bioavailability, half-life, and blood-brain barrier penetration. For opioid analogs like azaprocin, metabolic stability is enhanced by introducing fluorine or methyl groups to reduce CYP450-mediated degradation .

Q. What computational methods predict selectivity for nAChR subtypes?

Molecular dynamics (MD) simulations and pharmacophore modeling align compound conformations with receptor binding pockets. For example, docking studies with α4β2 nAChRs identified critical hydrogen bonds between the diazabicyclo nitrogen and receptor residues .

Q. How do substituents on the diazabicyclo scaffold modulate biological activity?

Structure-activity relationship (SAR) studies systematically vary substituents (e.g., alkyl, aryl, halogens). For 6-chloropyridazinyl derivatives, methylation at the bridgehead nitrogen increases α4β2 affinity (Kᵢ < 10 nM), while bulkier groups reduce CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.